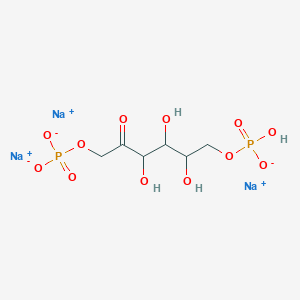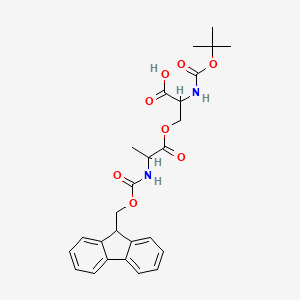
Boc-Ser(Ala-Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Ser(Ala-Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of serine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Ala-Fmoc)-OH typically involves the protection of the serine amino group with a Boc group and the hydroxyl group with an Fmoc group. The process generally includes:
Protection of the Amino Group: The amino group of serine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Protection of the Hydroxyl Group: The hydroxyl group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate (NaHCO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of serine are reacted with Boc2O and Fmoc-Cl under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Ser(Ala-Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Aplicaciones Científicas De Investigación
Boc-Ser(Ala-Fmoc)-OH is widely used in scientific research, particularly in:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Helps in studying protein functions and interactions.
Medicine: Used in the development of peptide-based drugs.
Industry: Employed in the production of synthetic peptides for various applications.
Mecanismo De Acción
The mechanism of action of Boc-Ser(Ala-Fmoc)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Fmoc group protects the hydroxyl group. These protective groups are removed under specific conditions to allow the formation of peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Ser-OH: Lacks the Fmoc protection on the hydroxyl group.
Fmoc-Ser-OH: Lacks the Boc protection on the amino group.
Boc-Ala-OH: A derivative of alanine with only the Boc protection.
Uniqueness
Boc-Ser(Ala-Fmoc)-OH is unique due to its dual protection, which allows for selective deprotection and coupling reactions. This makes it highly versatile in peptide synthesis compared to compounds with single protective groups.
Propiedades
Fórmula molecular |
C26H30N2O8 |
|---|---|
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30) |
Clave InChI |
JNJCOUIAJPRCEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


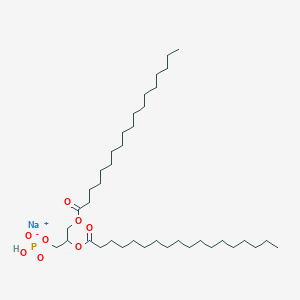
![[4-(3-Methoxyphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B15156819.png)
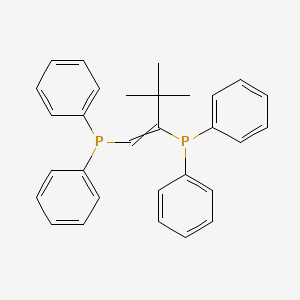
![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)
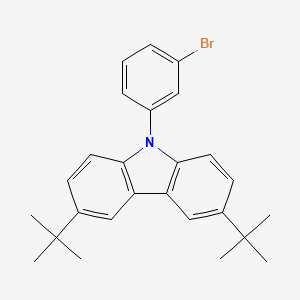
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
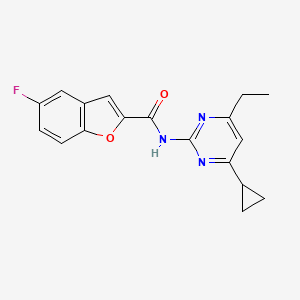
![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)
![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
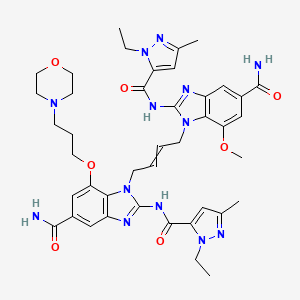
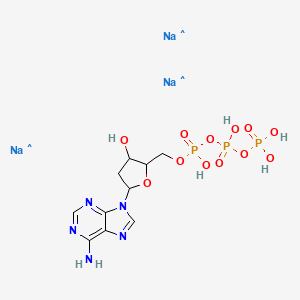
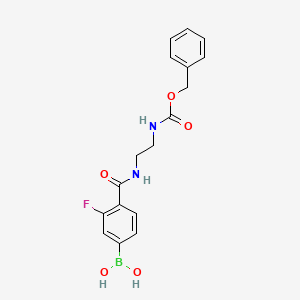
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)
